3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-methylpropanamide
Description
3-(2-{[(4-Methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-methylpropanamide is a synthetic small molecule characterized by a central 1,3-thiazole ring substituted with a carbamoyl-urea linkage to a 4-methoxyphenyl group and an N-methylpropanamide side chain. The compound’s synthesis likely involves multi-step reactions, including the formation of the thiazole core, urea linkage, and amide functionalization, as inferred from analogous synthetic routes for related derivatives .
Properties
IUPAC Name |
3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-16-13(20)8-5-11-9-23-15(18-11)19-14(21)17-10-3-6-12(22-2)7-4-10/h3-4,6-7,9H,5,8H2,1-2H3,(H,16,20)(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROQYJMVDQLDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties.
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to a range of biological effects. The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its biological activity.
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives, it is likely that multiple pathways could be affected. These could include pathways related to inflammation, pain perception, microbial growth, and possibly even tumor growth.
Result of Action
Based on the known activities of thiazole derivatives, it could potentially modulate a variety of cellular processes, leading to changes in cell function. These changes could contribute to the compound’s overall biological activity.
Biological Activity
The compound 3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-methylpropanamide is a thiazole derivative that has garnered interest due to its potential biological activities. This article synthesizes available research findings on the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 417.5 g/mol
- CAS Number : 1040666-30-5
Pharmacological Profile
Research indicates that thiazole derivatives exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, compounds similar to This compound have been studied for their ability to inhibit specific biological pathways.
Antimicrobial Activity
Several studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance, a derivative of thiazole was shown to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways . The compound's structural features contribute to its interaction with microbial targets.
Anticancer Activity
Thiazoles have been investigated for their potential in cancer therapy. A study highlighted that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . The specific mechanism by which This compound exerts its anticancer effects requires further elucidation.
The biological activity of this compound may involve various mechanisms:
- Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors. For example, they may inhibit proteases or kinases involved in cellular signaling pathways.
- Modulation of Gene Expression : Some studies suggest that these compounds can alter the expression of genes related to inflammation and cell proliferation.
- Interaction with Receptors : Thiazoles may interact with G protein-coupled receptors (GPCRs), influencing signaling cascades that regulate physiological responses .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results indicated that compounds structurally related to This compound exhibited potent antibacterial activity at concentrations as low as 10 µg/mL .
Study 2: Anticancer Activity
In an experimental model involving human cancer cell lines, a related thiazole compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM. The study concluded that the compound induced apoptosis via mitochondrial pathways .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. The structural features of 3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-methylpropanamide suggest it could effectively target bacterial and fungal pathogens. Studies have shown that thiazole derivatives can inhibit the growth of various microorganisms, making this compound a candidate for further exploration in antimicrobial drug development.
Anticancer Research
Thiazole derivatives are also recognized for their anticancer potential. The unique interactions of this compound with cellular targets may interfere with cancer cell proliferation. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is another area of interest. Enzyme inhibition is crucial in regulating metabolic pathways and can lead to therapeutic advancements in diseases such as diabetes and obesity. Research into the specific enzymes targeted by this compound could reveal its potential as a therapeutic agent in metabolic disorders.
Case Studies and Research Findings
Several studies have investigated the applications of thiazole derivatives, including this compound:
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that supports the development of more potent derivatives.
- Anticancer Activity Assessment : Research conducted on related thiazole compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. These findings suggest that this compound could be further evaluated for its anticancer properties .
- Enzyme Inhibition Profiles : A recent investigation into enzyme inhibitors revealed that compounds similar to this one can effectively inhibit key enzymes involved in metabolic pathways, providing a basis for exploring its potential use in treating metabolic disorders .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 4-methoxyphenyl- and thiazole-containing derivatives. Key structural analogues include:
Key Observations :
- The 1,3-thiazole core and 4-methoxyphenyl group are conserved across analogues, suggesting their roles in target binding or stability.
- Modifications to the amide side chain (e.g., N-methyl vs. N-phenylethyl) influence lipophilicity and bioavailability .
Antioxidant Activity
- Target Compound: Not directly tested in provided evidence, but structurally related derivatives (e.g., N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide) exhibit 1.4× higher DPPH radical scavenging activity than ascorbic acid .
- Analogues with Lower Activity : Compounds lacking the 4-methoxyphenyl group or urea linkage (e.g., simple hydrazides) show reduced antioxidant efficacy .
Anticancer Activity
- Target Compound: Derivatives with similar scaffolds (e.g., 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone) demonstrate selective cytotoxicity against glioblastoma U-87 cells (IC₅₀ ~ 12 µM), outperforming activity in MDA-MB-231 breast cancer cells .
- Analogues with Varied Moieties :
Structure-Activity Relationship (SAR) Insights
Thiazole Core : Essential for cytotoxicity; replacing it with oxadiazole or triazole reduces potency .
4-Methoxyphenyl Group : Critical for antioxidant activity; methoxy enhances electron-donating capacity, stabilizing radical intermediates .
Urea/Carbamoyl Linkage : Improves solubility and hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) .
Amide Side Chain :
- N-Methyl : Balances lipophilicity and metabolic stability.
- N-Phenylethyl : Increases molecular weight and may reduce blood-brain barrier penetration .
Q & A
Q. What are the established synthetic routes for 3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-methylpropanamide, and what key reaction parameters influence yield and purity?
The synthesis typically involves sequential condensation and cyclization reactions. For example, thiazole ring formation can be achieved by reacting 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Critical parameters include:
- Temperature control (20–25°C) to minimize side reactions.
- Solvent selection (e.g., dioxane or ethanol-DMF mixtures) to enhance solubility and facilitate recrystallization .
- Stoichiometric ratios of reagents (e.g., 10 mmol substrate with 10 mmol chloroacetyl chloride) to maximize yield. Post-synthesis purification via filtration and recrystallization is essential to achieve ≥98% purity (HPLC) .
Q. How is the compound characterized to confirm its structural integrity and purity?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and thiazole ring formation (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and identifies impurities (e.g., unreacted intermediates) .
- Elemental Analysis : Matches experimental and theoretical C/H/N percentages (e.g., ±0.3% deviation) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial bioactivity screening includes:
- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) to detect Minimum Inhibitory Concentration (MIC) .
- Anticancer Profiling : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition Studies : Kinase or protease inhibition assays to identify potential therapeutic targets .
Advanced Research Questions
Q. How can researchers optimize the solubility and bioavailability of this compound without compromising its bioactivity?
Strategies include:
- Structural Derivatization : Introducing polar groups (e.g., hydroxyl, carboxyl) or replacing the 4-methoxyphenyl group with hydrophilic substituents .
- Prodrug Design : Masking the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance intestinal absorption .
- Co-solvent Systems : Using DMSO-water or cyclodextrin complexes to improve aqueous solubility for in vivo dosing .
Q. What experimental strategies are employed to resolve contradictions in biological activity data across different studies?
To address inconsistencies:
- Dose-Response Curves : Validate activity across a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Assay Standardization : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate inter-laboratory variability .
- Multi-Omics Profiling : Combine transcriptomics and metabolomics to disentangle off-target effects from true bioactivity .
Q. What in vitro and in vivo models are appropriate for elucidating the compound's mechanism of action?
- In Vitro :
- 3D Tumor Spheroids : Mimic tumor microenvironments to study penetration and efficacy .
- CRISPR-Cas9 Knockout Models : Identify target genes/pathways (e.g., apoptosis regulators) .
- In Vivo :
- Xenograft Models : Evaluate tumor regression in immunocompromised mice .
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution using LC-MS/MS .
Q. How can environmental fate studies be designed to assess the compound's ecological impact?
- Degradation Pathways : Use HPLC-MS to identify photolysis/hydrolysis products in simulated environmental matrices (e.g., water, soil) .
- Ecotoxicology Assays : Test acute/chronic toxicity in Daphnia magna or Danio rerio (zebrafish) to derive EC₅₀ values .
- Bioaccumulation Potential : Calculate logP (octanol-water partition coefficient) to predict environmental persistence .
Q. What computational methods are used to predict the compound's interactions with biological targets?
Q. Methodological Notes
- Contradiction Analysis : Cross-validate conflicting data using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rate) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
